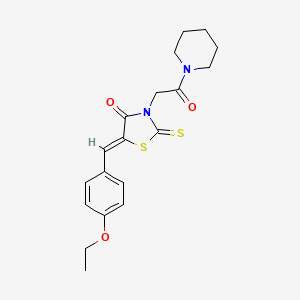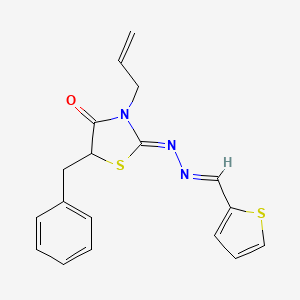
2,4-Dichloroquinazolin-6-ol
概要
説明
2,4-Dichloroquinazolin-6-ol is a chemical compound with the molecular formula C8H4Cl2N2O . It has a molecular weight of 215.04 .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloroquinazolin-6-ol consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloroquinazolin-6-ol include a molecular weight of 215.04 and a molecular formula of C8H4Cl2N2O . Unfortunately, specific details such as boiling point and storage conditions were not available .科学的研究の応用
Building Blocks in Medicinal Chemistry
2,4-Dichloroquinazolin-6-ol is a type of quinazoline derivative . Quinazoline and its derivatives are considered significant chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Antimicrobial Properties
Quinazolinones, a class of compounds that 2,4-Dichloroquinazolin-6-ol belongs to, have shown promising antimicrobial properties . The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazolinones have been investigated for this purpose .
Anti-inflammatory and Anticonvulsant Activities
Quinazolinones have also been found to exhibit anti-inflammatory and anticonvulsant activities . This suggests that 2,4-Dichloroquinazolin-6-ol could potentially be used in the development of drugs for these conditions .
Anticancer Properties
Quinazolinones have been studied for their anticancer properties . For example, erlotinib and gefitinib, both quinazoline derived compounds, are used for the treatment of lung and pancreatic cancers .
α-Glucosidase Inhibitory Activity
Certain quinazolinone derivatives have exhibited α-glucosidase inhibitory activity . This suggests that 2,4-Dichloroquinazolin-6-ol could potentially be used in the development of drugs for conditions like diabetes .
Advanced Oxidation Processes
While not directly related to 2,4-Dichloroquinazolin-6-ol, it’s worth noting that dichloro compounds have been studied in the context of advanced oxidation processes . These processes are used for the degradation of pollutants, suggesting potential environmental applications .
Safety and Hazards
将来の方向性
While specific future directions for 2,4-Dichloroquinazolin-6-ol are not available, quinazoline derivatives are being extensively studied for their potential in various therapeutic applications . The wide range of biological activities exhibited by these compounds makes them promising candidates for future drug development .
作用機序
Target of Action
The primary targets of 2,4-Dichloroquinazolin-6-ol are currently unknown. The compound belongs to the quinazoline family, which has been widely applied in the development of drug candidates due to the wide range of pharmacological effects its derivatives presented . .
Mode of Action
The mode of action of 2,4-Dichloroquinazolin-6-ol is not well-studied. As a quinazoline derivative, it may share similar mechanisms with other members of this family. For instance, some quinazoline derivatives have been found to inhibit cell proliferation in various cancer cell lines . .
Biochemical Pathways
Quinazoline derivatives have been shown to affect a variety of biochemical pathways, particularly in cancer cells . .
Result of Action
Some quinazoline derivatives have been found to have antiproliferative activity against various cancer cell lines . .
特性
IUPAC Name |
2,4-dichloroquinazolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-7-5-3-4(13)1-2-6(5)11-8(10)12-7/h1-3,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEBJOAZHFREQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloroquinazolin-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B3267687.png)

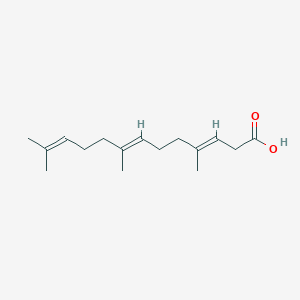

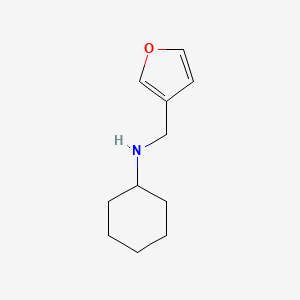
![3-{(E)-[((1R,2R)-2-{[({(1S)-1-[(dimethylamino)carbonyl]-2,2-dimethylpropyl}amino)carbonothioyl]amino}cyclohexyl)imino]methyl}-5-(1,1-dimethylethyl)-4-hydroxyphenyl 2,2-dimethylpropanoate](/img/structure/B3267715.png)
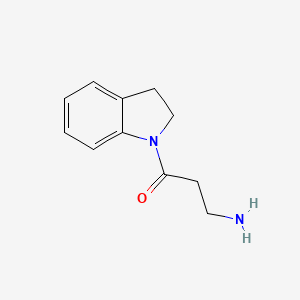


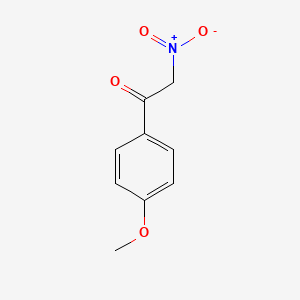
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide](/img/structure/B3267742.png)
